Azithromycin

Description

Properties

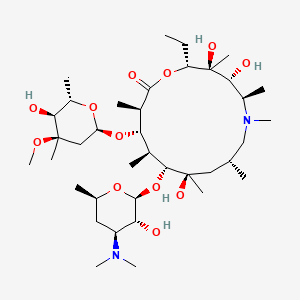

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-BICOPXKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117772-70-0 (dihydrate), 121470-24-4 (monohydrate) | |

| Record name | Azithromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8030760 | |

| Record name | Azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in ethanol and DSMO, minimally soluble in water, 5.14e-01 g/L | |

| Record name | Azithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Amorphous solid | |

CAS No. |

83905-01-5 | |

| Record name | Azithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83905-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZITHROMYCIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2KLZ20U1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/, 113 - 115 °C | |

| Record name | Azithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZITHROMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Transformation of a Classic: A Technical Guide to the Discovery and Synthesis of Azithromycin from Erythromycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal discovery and synthetic pathway of azithromycin, a pivotal azalide antibiotic, from its parent macrolide, erythromycin. The following sections provide a comprehensive overview of the chemical transformations, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.

Introduction: The Need for a New Generation of Macrolides

Erythromycin, a 14-membered macrolide antibiotic, has been a cornerstone in treating various bacterial infections. However, its clinical utility is hampered by its instability in acidic environments, leading to gastrointestinal side effects, and a relatively narrow spectrum of activity.[1] This necessitated the development of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. The groundbreaking work by a team of researchers at the Pliva pharmaceutical company in the 1980s led to the discovery of this compound, a 15-membered azalide with a nitrogen atom incorporated into the macrolide ring.[1][2] This structural modification conferred enhanced acid stability, broader antimicrobial activity, particularly against Gram-negative bacteria, and a longer half-life.[1]

The Synthetic Pathway: From a 14- to a 15-Membered Ring

The synthesis of this compound from erythromycin A is a multi-step process that involves a key ring expansion reaction. The overall transformation can be summarized in four main stages:

-

Oximation: Conversion of the C9 ketone of erythromycin A to an oxime.

-

Beckmann Rearrangement: Ring expansion of the oxime to form a 15-membered lactam intermediate (an imino ether).

-

Reduction: Reduction of the imino ether to the corresponding secondary amine.

-

Reductive N-methylation: N-methylation of the secondary amine to yield this compound.

The following diagram illustrates this synthetic pathway:

References

azithromycin chemical structure and functional groups

An In-depth Technical Guide on the Core Chemical Structure and Functional Groups of Azithromycin

Introduction

This compound is a broad-spectrum macrolide antibiotic widely used for the treatment of various bacterial infections.[1][2][3] It belongs to the azalide subclass, distinguished by the incorporation of a methyl-substituted nitrogen atom into the 15-membered macrocyclic lactone ring.[1][2][4][5] This structural modification confers enhanced acid stability and improved pharmacokinetic properties compared to its predecessor, erythromycin.[1] This guide provides a detailed examination of the chemical structure, functional groups, physicochemical properties, and relevant experimental protocols and signaling pathways associated with this compound.

Chemical Structure and Nomenclature

This compound is a semi-synthetic derivative of erythromycin A.[6] Its chemical name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one.[6][7] The molecular formula of this compound is C38H72N2O12, with a molecular weight of 749.00 g/mol .[2][7][8]

The core structure of this compound is a 15-membered macrocyclic lactone ring, which is characteristic of macrolide antibiotics. Attached to this ring are two sugar moieties: desosamine and cladinose.

Key Functional Groups

The biological activity and physicochemical properties of this compound are dictated by its various functional groups.

-

Macrolide Ring: A 15-membered lactone ring forms the central scaffold of the molecule.

-

Tertiary Amine (in the ring): The defining feature of azalides, a methyl-substituted nitrogen atom is incorporated at the 9a position of the aglycone ring.[1] This tertiary amine is basic and contributes to the drug's pharmacokinetic profile.

-

Ketone Group: A ketone functional group is present within the macrolide ring and influences the metabolic processes of this compound.[9]

-

Ether Linkages: Ether groups link the desosamine and cladinose sugars to the macrolide ring and are integral to the molecule's overall structure and function.[9]

-

Hydroxyl Groups: Multiple hydroxyl groups are present on the macrolide ring and the sugar moieties, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Tertiary Amine (on desosamine sugar): The desosamine sugar contains a dimethylamino group, which is also basic and crucial for the drug's binding to the bacterial ribosome.

-

Methyl Groups: Numerous methyl groups are distributed across the structure, influencing its lipophilicity and conformation.[9]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C38H72N2O12 | [2][7][8] |

| Molecular Weight | 749.00 g/mol | [2][7][8] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 113-115 °C (amorphous solid), 126 °C (dihydrate) | [6] |

| Water Solubility | 0.514 mg/mL | [10] |

| logP | 3.03 | [2][10] |

| pKa (Strongest Basic) | 9.57 | [10] |

| pKa (Strongest Acidic) | 12.43 | [10] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized from erythromycin A oxime in a multi-step process. A general "one-pot" method for synthesizing demethyl this compound, a key intermediate, has been described. This is followed by methylation and recrystallization to yield this compound dihydrate.[11]

A representative synthesis workflow is outlined below:

A specific protocol for the preparation of 3-O-descladinosylthis compound, an intermediate for creating derivatives, involves treating this compound with aqueous HCl to a pH of 1.0-2.0, followed by stirring for 5 hours. The pH is then adjusted to 9 with aqueous ammonia to precipitate the product.[12]

Preparation of this compound Dihydrate

A method for preparing the dihydrate form involves dissolving this compound in an acidic aqueous solution (pH 1-5) containing acetone. A base, such as sodium hydroxide, is then added to raise the pH (e.g., to 9.8) and induce crystallization of the dihydrate form.[13]

Mechanism of Action and Signaling Pathways

This compound exhibits both antibacterial and immunomodulatory effects.

Antibacterial Mechanism

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[3][4][5][14][15] This binding interferes with the translocation step of protein synthesis, thereby halting the growth of the bacteria.[1][3]

Immunomodulatory Effects and Signaling Pathways

This compound has been shown to have anti-inflammatory properties.[15] It can modulate the host immune response by affecting various signaling pathways in immune and epithelial cells.[16] For instance, this compound can inhibit the production of the pro-inflammatory cytokine IL-8 and mucin MUC5AC, which are often involved in airway inflammation. This is achieved through the suppression of signaling pathways such as ERK1/2 and JNK.[17] The inhibition of these pathways leads to reduced activity of transcription factors like AP-1 and NF-κB.[16][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. This compound [drugfuture.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. drugs.com [drugs.com]

- 9. prezi.com [prezi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. CN103880898A - this compound synthesis method - Google Patents [patents.google.com]

- 12. Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate this compound-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives [mdpi.com]

- 13. Preparation of this compound dihydrate | Hovione [hovione.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Mechanism of action, resistance, synergism, and clinical implications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of this compound in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Azithromycin Resistance in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, is a critical therapeutic agent in the treatment of various bacterial infections. However, the emergence and spread of this compound resistance among Gram-negative bacteria pose a significant threat to its clinical efficacy. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies and for guiding antimicrobial stewardship efforts. This technical guide provides an in-depth overview of the core molecular bases of this compound resistance in Gram-negative bacteria, with a focus on efflux pumps, ribosomal modifications, and enzymatic inactivation.

Core Resistance Mechanisms

Gram-negative bacteria employ a tripartite strategy to resist the effects of this compound, often involving a combination of mechanisms that act synergistically to achieve high levels of resistance.

Active Efflux of this compound

The primary mechanism of intrinsic and acquired this compound resistance in many Gram-negative bacteria is the active efflux of the drug from the bacterial cell.[1][2] This process is mediated by multi-drug resistance (MDR) efflux pumps, which are protein complexes that span the inner and outer membranes. Overexpression of these pumps prevents this compound from reaching its ribosomal target at a sufficient concentration to inhibit protein synthesis.

Key efflux pump systems involved in this compound resistance include:

-

Resistance-Nodulation-Division (RND) Superfamily: This is the most clinically significant family of efflux pumps in Gram-negative bacteria.

-

AcrAB-TolC in Escherichia coli and other Enterobacteriaceae: This is a well-characterized RND pump that confers resistance to a broad range of antimicrobial agents, including this compound.[3][4] The AcrAB-TolC system is comprised of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.

-

MexAB-OprM and MexCD-OprJ in Pseudomonas aeruginosa: These RND pumps are major contributors to the intrinsic and acquired resistance of P. aeruginosa to macrolides.[5][6] Overexpression of these pumps is a common mechanism of this compound resistance in clinical isolates.[5]

-

Alterations of the Ribosomal Target

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[3] Alterations in the drug's binding site on the ribosome can significantly reduce its efficacy.

The main mechanisms of ribosomal target modification are:

-

Mutations in 23S rRNA: Point mutations in domain V of the 23S rRNA, particularly at positions A2058 and A2059 (E. coli numbering), are a common cause of high-level macrolide resistance.[3] These mutations prevent the binding of this compound to the ribosome.

-

Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L4 (encoded by rplD) and L22 (encoded by rplV) can also confer resistance to this compound.[3] These proteins are located near the macrolide binding site and mutations can indirectly affect drug binding.

-

Ribosomal Methylation: The most common mechanism of acquired macrolide resistance is the methylation of the 23S rRNA target, catalyzed by erythromycin ribosomal methylases (Erm). These enzymes, encoded by erm genes (e.g., erm(B), erm(C)), add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA, which blocks the binding of macrolides.[7]

Enzymatic Inactivation of this compound

A less common but still significant mechanism of resistance is the enzymatic modification and inactivation of the this compound molecule itself.

The primary enzymes involved in this process are:

-

Macrolide Phosphotransferases (MPH): Encoded by mph genes (e.g., mph(A), mph(B)), these enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar.[5][8] The mph(A) gene is frequently found in E. coli and Klebsiella pneumoniae.[5]

-

Macrolide Esterases (ERE): Encoded by ere genes (e.g., ere(A), ere(B)), these enzymes hydrolyze the lactone ring of the macrolide, rendering it inactive.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in prominent Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound in Resistant Gram-Negative Bacteria

| Bacterial Species | Resistance Mechanism | This compound MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Efflux pump overexpression (AcrAB-TolC) | 32 - >256 | [5] |

| mph(A) gene | 64 - >256 | [8] | |

| 23S rRNA mutation | >256 | ||

| Klebsiella pneumoniae | mph(A) gene | 64 - >256 | [5] |

| Efflux pump overexpression | 32 - 128 | [9] | |

| Pseudomonas aeruginosa | Efflux pump overexpression (MexAB-OprM, MexCD-OprJ) | 64 - >256 | [10] |

| 23S rRNA mutation | >128 | ||

| Neisseria gonorrhoeae | 23S rRNA mutation (A2059G) | >256 | [11] |

| Efflux pump overexpression (MtrCDE) | 2 - 32 | [11] |

Note: MIC values can vary depending on the specific strain, the presence of multiple resistance mechanisms, and the testing methodology.

Table 2: Prevalence of this compound Resistance Genes in Clinical Isolates of Gram-Negative Bacteria

| Bacterial Species | Resistance Gene | Prevalence (%) | Geographic Region/Study Population | Reference(s) |

| Escherichia coli | mph(A) | 11 - 29 | India, Kenya | [5] |

| erm(B) | 67.3 | Wastewater isolates | [12] | |

| Klebsiella pneumoniae | blaSHV-1 | 85.45 | Clinical isolates | [13] |

| blaCTX-M1 | 78.95 | Clinical isolates | [13] | |

| uge | 47 | Clinical isolates | [14] | |

| Pseudomonas aeruginosa | mexA | Present in one isolate | Clinical isolates | [15] |

| mexB | Present in three isolates | Clinical isolates | [15] | |

| mexR | Present in three isolates | Clinical isolates | [15] | |

| oprD | Present in three isolates | Clinical isolates | [15] | |

| Shiga toxin-producing E. coli | mef(C)-mph(G) | 0.52 (increase since 2017) | France | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of this compound resistance. Below are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol should adhere to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

-

This compound stock solution

-

96-well microtiter plates[17]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 256 µg/mL).[17]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[5]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

PCR-Based Detection of Resistance Genes (erm and mph)

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.[18]

Materials:

-

Bacterial DNA template (extracted from the isolate)

-

Gene-specific primers for erm and mph genes

-

Taq DNA polymerase and dNTPs

-

PCR buffer

-

Thermocycler

-

Agarose gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.

-

PCR Amplification:

-

Set up a PCR reaction mixture containing the DNA template, forward and reverse primers for the target gene (e.g., erm(B) or mph(A)), Taq polymerase, dNTPs, and PCR buffer.

-

Use a thermocycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes[7]

-

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the resistance gene.

-

Efflux Pump Activity Assay using a Fluorescent Dye (e.g., Ethidium Bromide)

This assay measures the ability of bacteria to efflux a fluorescent substrate, providing an indication of efflux pump activity.

Materials:

-

Bacterial culture in the mid-logarithmic phase of growth

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose

-

Efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

-

-

Loading with Fluorescent Dye:

-

Incubate the bacterial suspension with EtBr and glucose at 37°C to allow the dye to accumulate within the cells.

-

-

Efflux Measurement:

-

Centrifuge the cells to remove the external EtBr and resuspend them in PBS.

-

Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.

-

To confirm the role of efflux pumps, perform a parallel experiment in the presence of an EPI like CCCP. Inhibition of the decrease in fluorescence by the EPI confirms that the efflux is pump-mediated.

-

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound resistance.

Signaling Pathways

Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.

Caption: Mechanisms of ribosomal target modification.

Experimental Workflows

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for PCR-based detection of resistance genes.

Conclusion and Future Perspectives

This compound resistance in Gram-negative bacteria is a multifaceted problem driven by the interplay of efflux pumps, ribosomal alterations, and enzymatic drug inactivation. The continued surveillance of resistance mechanisms and their prevalence is crucial for informing clinical practice and guiding the development of new therapeutic interventions. Future research should focus on the development of potent efflux pump inhibitors, novel agents that can overcome ribosomal resistance, and strategies to prevent the horizontal transfer of resistance genes. A deeper understanding of the regulatory networks that control the expression of resistance determinants will also be key to devising innovative approaches to combat this growing public health threat.

References

- 1. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Regulation of acrAB expression by cellular metabolites in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prevalence of this compound resistance after the COVID-19 era in clinical bacterial isolates from a tertiary care hospital in Gurugram, India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Resistance in Shiga Toxin-Producing Escherichia coli in France between 2004 and 2020 and Detection of mef(C)-mph(G) Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia | MDPI [mdpi.com]

- 10. Clinical Efficacy and In Vitro Drug Sensitivity Test Results of this compound Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effect of 13 traditional Chinese medicine drug preparations against Neisseria gonorrhoeae [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Antibiotic Resistance and Virulence Profiles of Klebsiella pneumoniae Strains Isolated From Different Clinical Sources [frontiersin.org]

- 14. Prevalence and molecular characterization of antibiotic resistance and associated genes in Klebsiella pneumoniae isolates: A clinical observational study in different hospitals in Chattogram, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of Antibiotic Resistant Genes in Pseudomonas aeroginosa Isolated from Burns and Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacld.com [iacld.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]

Azithromycin's Immunomodulatory Effects on T Cells and B Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory properties that extend beyond its antimicrobial activity. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound influences the function of key adaptive immune cells: T lymphocytes and B lymphocytes. The document summarizes the current understanding of its impact on critical signaling pathways, cellular proliferation, and effector functions. Quantitative data from key studies are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental methodologies employed in foundational research and provides visual representations of key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's immunomodulatory landscape.

Introduction

Beyond its established role in treating bacterial infections, this compound has demonstrated potent anti-inflammatory and immunomodulatory effects, proving beneficial in the management of chronic inflammatory diseases.[1] These non-antibiotic properties are attributed to its ability to modulate the activity of various immune cells, including T and B lymphocytes, which are central to the adaptive immune response.[2][3] Understanding the precise mechanisms of these interactions is crucial for harnessing the full therapeutic potential of this compound in a range of immunological disorders. This guide synthesizes the current knowledge on this compound's effects on T and B cells, with a focus on the underlying signaling pathways and functional outcomes.

Effects on T Cell Function

This compound exerts a predominantly suppressive effect on T cell activation and function. This is achieved through the modulation of key intracellular signaling pathways, leading to reduced proliferation and altered cytokine production.

Inhibition of the mTOR Signaling Pathway

A primary mechanism of this compound's immunomodulatory action on T cells is the inhibition of the mammalian target of rapamycin (mTOR) pathway.[2][4] The mTOR signaling cascade is a critical regulator of T cell proliferation, differentiation, and metabolism.[1][5] this compound has been shown to directly inhibit mTOR activity, independent of FKBP12, which is the mechanism of action for the classic mTOR inhibitor rapamycin.[4] This inhibition leads to a reduction in the phosphorylation of downstream targets, such as the S6 ribosomal protein (S6RP), which is essential for protein synthesis and cell cycle progression.[4]

Modulation of the CD27 Signaling Pathway

Recent studies have highlighted the role of the CD27 pathway in this compound's modulation of T cell function.[6][7] CD27, a member of the TNF receptor superfamily, is a co-stimulatory molecule crucial for T cell activation, survival, and memory formation.[6] this compound has been shown to downregulate the surface expression of CD27 on T cells and reduce its release as soluble CD27.[6] This effect is particularly pronounced in CD27-high (CD27^hi) T cells, which are associated with a hyperactivated state.[6] The suppression of the CD27 pathway contributes to the observed decrease in T cell proliferation and effector function.[6][7]

Quantitative Effects on T Cell Proliferation and Cytokine Production

In vitro studies have provided quantitative data on the dose-dependent inhibitory effects of this compound on T cell proliferation and cytokine secretion.

| Parameter | This compound Concentration | Effect | Reference |

| CD4+ T Cell Proliferation | 2.5 mg/L | Significant reduction | [4] |

| 10 mg/L | Reduction to a median proliferation rate of 0.45 | [4] | |

| 40 mg/L | Strong reduction to a median proliferation rate of 0.10 | [4] | |

| S6RP Phosphorylation | 2.5 mg/L | Significant stepwise reduction (mean: 0.92) | [4] |

| 10 mg/L | Decreased phosphorylation to a normalized mean of 0.64 | [4] | |

| 40 mg/L | Further reduction to a normalized mean of 0.27 | [4] | |

| IL-17 Production by CD4+ T cells | 10 µg/ml | Decrease to 187±27 pg/ml (Control: 218±22 pg/ml) | [2] |

| 20 µg/ml | Decrease to 133±24 pg/ml | [2] | |

| 40 µg/ml | Decrease to 73±33 pg/ml | [2] | |

| 80 µg/ml | Decrease to 23±5 pg/ml | [2] |

Effects on T Helper Cell Subsets

This compound appears to differentially affect T helper (Th) cell subsets:

-

Th1 Cells: this compound can reduce the production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ).[5]

-

Th2 Cells: There are conflicting reports on the effect on Th2 cells, with some studies suggesting a lesser inhibition of IL-4 compared to IFN-γ.[3]

-

Th17 Cells: this compound has been shown to decrease the frequency of IL-17-producing T cells, which are implicated in neutrophilic inflammation.[5] A dose-dependent reduction in IL-17 production by activated CD4+ T cells has been confirmed.[2]

-

Regulatory T cells (Tregs): this compound, similar to rapamycin, has been shown to promote a FoxP3-positive Treg phenotype in vitro.[8]

Effects on B Cell Function

The direct effects of this compound on B cells are less extensively studied compared to T cells.[3] However, existing evidence suggests that this compound can modulate B cell responses, likely through both direct and indirect mechanisms.

Modulation of CD27-CD70 Interaction

The interaction between CD27 on B cells and its ligand CD70, expressed on activated T cells, is critical for B cell proliferation, differentiation, and immunoglobulin production.[6] Given that this compound downregulates CD27 expression on T cells, it is plausible that it indirectly affects B cell activation by disrupting this crucial co-stimulatory signal.[6]

Effects on Immunoglobulin Production

There is limited quantitative data on the direct impact of this compound on immunoglobulin production by B cells. One in vivo study in healthy volunteers found no effect of this compound on serum levels of immunoglobulins G, A, and M.[9] However, another study in mice immunized with a T-cell-dependent vaccine showed that this compound dampened the primary humoral response, as indicated by a decrease in total antibody serum levels.[10] This suggests that the immunomodulatory effects of this compound on T cells can have downstream consequences for B cell-mediated antibody production.[10]

Summary of Immunomodulatory Effects

| Cell Type | Function | Effect of this compound | Key Signaling Pathways Implicated | References |

| T Cells | Proliferation | Decreased | mTOR, CD27 | [4][6] |

| Cytokine Production (IFN-γ, IL-17) | Decreased | mTOR | [2][4] | |

| CD27 Surface Expression | Decreased | CD27 | [6] | |

| B Cells | Proliferation & Differentiation | Potentially decreased (indirectly) | CD27-CD70 | [6] |

| Immunoglobulin Production | No change (in one human study), Decreased (in one mouse study) | - | [9][10] |

Experimental Protocols and Methodologies

In Vitro T Cell Stimulation and Proliferation Assay

-

Cell Isolation: CD4+ T cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.[4]

-

Stimulation: T cells are stimulated with agonistic anti-CD3 and anti-CD28 monoclonal antibodies to mimic T cell receptor (TCR) activation.[4]

-

This compound Treatment: this compound is added to the cell cultures at various concentrations, typically ranging from 0.6 mg/L to 40 mg/L.[4]

-

Proliferation Assessment: T cell proliferation is measured using methods such as [3H]-thymidine incorporation assays or flow cytometry-based analysis of cell division tracking dyes (e.g., CFSE).[4]

-

Cytokine Measurement: Cytokine levels in the culture supernatants (e.g., IL-2, IFN-γ, IL-10, IL-17) are quantified using ELISA or multiplex bead arrays.[2][4]

Assessment of mTOR Pathway Activity

-

Method: The activity of the mTOR pathway is commonly assessed by measuring the phosphorylation status of its downstream targets.[4]

-

Technique: Western blotting or flow cytometry can be used to detect the levels of phosphorylated S6 ribosomal protein (p-S6RP).[4][6] A reduction in the p-S6RP signal in this compound-treated cells compared to controls indicates inhibition of mTOR activity.[4]

Conclusion

This compound exerts significant immunomodulatory effects on T and B lymphocytes, primarily through the inhibition of key signaling pathways such as mTOR and the modulation of co-stimulatory molecules like CD27. Its impact on T cells is characterized by a dose-dependent reduction in proliferation and cytokine production, with differential effects on Th subsets. The influence on B cells is less direct and appears to be at least partially dependent on its effects on T cell help. While the current body of research provides a strong foundation for understanding these mechanisms, further investigation is required to fully elucidate the direct effects of this compound on B cell function and to establish detailed protocols for co-culture systems. A comprehensive understanding of these immunomodulatory properties is essential for the strategic development of this compound as a therapeutic agent for a variety of inflammatory and autoimmune conditions.

References

- 1. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound targets the CD27 pathway to modulate CD27hi T-lymphocyte expansion and type-1 effector phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets the CD27 pathway to modulate CD27hi T-lymphocyte expansion and type-1 effector phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparing the Effects of the mTOR Inhibitors this compound and Rapamycin on In Vitro Expanded Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo administration of this compound affects lymphocyte activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Anti-inflammatory Properties of Azithromycin in Chronic Respiratory Diseases: A Technical Guide

Abstract

Azithromycin, a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory and anti-inflammatory properties, independent of its bacteriostatic effects. In the context of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, cystic fibrosis (CF), and bronchiectasis, these non-antibiotic functions offer a crucial therapeutic avenue. This compound modulates key inflammatory pathways, including the suppression of transcription factors like NF-κB, which in turn downregulates the production of pro-inflammatory cytokines.[1][2] It also influences the function of critical immune and structural cells, enhancing macrophage-mediated clearance of apoptotic cells, reducing neutrophil influx, and improving airway epithelial barrier integrity.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows involved.

Core Mechanisms of Immunomodulation

This compound's anti-inflammatory effects are multifaceted, targeting multiple components of the chronic inflammatory response in the airways.

Attenuation of Pro-inflammatory Signaling Pathways

This compound intervenes in key intracellular signaling cascades that orchestrate the inflammatory response. Its ability to suppress transcription factors, most notably Nuclear Factor-kappa B (NF-κB), is a central mechanism.[1][4] By preventing the activation and nuclear translocation of NF-κB, this compound effectively reduces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][6]

Furthermore, this compound has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK1/2 and JNK.[7] This inhibition contributes to the decreased production of Matrix Metallopeptidase 9 (MMP9) and Mucin 5AC (MUC5AC), leading to reduced mucus hypersecretion, a hallmark of many chronic airway diseases.[7][8] The inhibition of the JNK pathway specifically has been linked to the suppression of TNF-α-induced IL-8 production in bronchial epithelial cells.[7][8]

Modulation of Inflammatory and Structural Cells

This compound directly influences the behavior of key cells involved in airway inflammation.

-

Macrophages: A significant effect of this compound is the enhancement of macrophage efferocytosis—the phagocytosis of apoptotic cells.[3] In diseases like COPD, where this process is defective, the accumulation of apoptotic cells can lead to secondary necrosis and perpetuate inflammation.[3] this compound improves the clearance of apoptotic bronchial epithelial cells and neutrophils by alveolar macrophages.[3][9] It also appears to polarize macrophages towards an anti-inflammatory, tissue-reparative M2 phenotype.[10][11]

-

Neutrophils: this compound reduces the accumulation of neutrophils in the airways.[4] This is achieved by inhibiting neutrophil migration and reducing the release of neutrophil-mobilizing cytokines.[4][12] It also attenuates neutrophil functions such as oxidative burst and the formation of neutrophil extracellular traps (NETs).[4]

-

Epithelial Cells: The airway epithelium is a primary target of this compound. It has been shown to enhance the integrity of the epithelial barrier by increasing transepithelial electrical resistance (TEER) and layer thickness.[5][13] this compound also directly reduces mucus (mucin) production, contributing to improved airway clearance.[7][14]

Effects on Cytokine and Gene Expression Profiles

Consistent with its action on signaling pathways, this compound alters the inflammatory milieu by modulating cytokine production. It consistently decreases the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and the potent neutrophil chemoattractant IL-8.[1][3] Conversely, it can increase levels of the anti-inflammatory cytokine IL-10.[1][8]

On a broader scale, studies using microarrays have shown that long-term this compound treatment in neutrophilic COPD patients is associated with the significant downregulation of entire gene networks.[15] These networks involve genes regulating antigen presentation, interferon responses, and T-cell activation, indicating a wide-ranging suppression of inflammatory pathways.[15]

Anti-biofilm Properties

In many chronic respiratory diseases, bacterial biofilms contribute to persistent infection and inflammation. This compound has demonstrated efficacy in disrupting biofilms formed by key pathogens like Pseudomonas aeruginosa and nontypeable Haemophilus influenzae.[16][17][18] By inhibiting biofilm formation, this compound can reduce the bacterial load and the associated release of inflammatory stimuli, thereby indirectly contributing to its anti-inflammatory effect.[16][19]

Quantitative Impact of this compound

The immunomodulatory effects of this compound have been quantified in numerous preclinical and clinical studies, demonstrating its therapeutic potential.

Table 1: Effects of this compound on Cellular Functions

| Parameter | Disease Model/Population | Treatment Details | Quantitative Effect | Reference(s) |

|---|---|---|---|---|

| Phagocytosis of Apoptotic Epithelial Cells | Alveolar Macrophages (COPD) | 500 ng/mL this compound (in vitro) | 68% improvement in phagocytosis | [3][9] |

| Phagocytosis of Apoptotic Neutrophils | Alveolar Macrophages (COPD) | 500 ng/mL this compound (in vitro) | 38% improvement in phagocytosis | [3][9] |

| Survival Rate | Cystic Fibrosis Mice (P. aeruginosa infected) | 20 mg/kg this compound | 95% 5-day survival (vs. 56% with saline) |[20] |

Table 2: Effects of this compound on Inflammatory Markers

| Marker | Disease Model/Population | Treatment Details | Quantitative Effect | Reference(s) |

|---|---|---|---|---|

| Serum IL-13 | Severe COPD | 12 months continuous treatment | Significant reduction | [8] |

| Serum IL-6 | Severe COPD | 12 months continuous treatment | Significant reduction | [8] |

| Serum & Sputum TNFR2 | Severe COPD | 12 months continuous treatment | Significant reduction | [8] |

| Sputum Neutrophils & CXCL8 | Stable COPD (Neutrophilic) | This compound add-on therapy | Non-significant reduction (trend) | [21] |

| Gene Expression (Sputum) | Neutrophilic COPD | 12 weeks treatment | 171 genes downregulated, 232 upregulated | [15] |

| Gene Expression (Blood) | Neutrophilic COPD | 12 weeks treatment | 121 genes downregulated, 17 upregulated |[15] |

Table 3: Effects of this compound on Clinical Outcomes

| Outcome | Population | Treatment Details | Quantitative Effect | Reference(s) |

|---|---|---|---|---|

| Severe Exacerbation Rate | Stable COPD (Neutrophilic) | 26 weeks treatment | 0.33/person (AZM) vs. 0.93/person (placebo) | [21] |

| FEV1 Decline | Cystic Fibrosis (P. aeruginosa positive) | 3 years chronic use | -1.53 pp/yr (AZM) vs. -2.41 pp/yr (control) | [22][23] |

| Exacerbation Frequency | Non-CF Bronchiectasis | 12 months treatment | Significant reduction from baseline |[24] |

Key Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the anti-inflammatory properties of this compound.

In Vitro Phagocytosis Assay (Efferocytosis)

This protocol, adapted from studies on alveolar macrophages (AMs) in COPD, is designed to quantify the effect of this compound on the clearance of apoptotic cells.[3][9]

Methodology:

-

Isolation of Phagocytes: Alveolar macrophages are harvested from subjects via bronchoalveolar lavage (BAL) and purified by adherence.

-

Preparation of Apoptotic Targets: Target cells (e.g., bronchial epithelial cells or neutrophils) are fluorescently labeled (e.g., with CFSE) and then induced to undergo apoptosis (e.g., via UV irradiation or staurosporine treatment). Apoptosis is confirmed by Annexin V/Propidium Iodide staining.

-

Treatment: Isolated AMs are incubated with a low, clinically relevant concentration of this compound (e.g., 500 ng/mL) or a vehicle control for 24 hours.

-

Co-incubation: Apoptotic target cells are added to the treated AMs at a specified ratio (e.g., 10:1) and co-incubated for a defined period (e.g., 1-2 hours) to allow phagocytosis.

-

Quantification: Non-ingested target cells are washed away. The percentage of AMs that have ingested the fluorescently labeled apoptotic cells (and the degree of ingestion) is quantified by flow cytometry.

In Vitro Epithelial Barrier Function Assay

This protocol assesses the effect of this compound on the formation and integrity of an airway epithelial barrier using primary human bronchial epithelial cells (HBECs).[5][13]

Methodology:

-

Cell Culture: Primary HBECs are seeded onto permeable transwell inserts.

-

Differentiation: Cells are grown to confluence and then transitioned to an air-liquid interface (ALI) culture, where the apical surface is exposed to air and the basolateral side is submerged in media. This promotes differentiation into a pseudostratified mucociliary epithelium over 2-4 weeks.

-

Treatment: this compound (e.g., 40 µg/mL) or vehicle is added to the basolateral medium throughout the differentiation period.

-

Barrier Integrity Measurement:

-

Transepithelial Electrical Resistance (TEER): TEER is measured periodically using an epithelial volt-ohm meter. An increase in TEER indicates the formation of tighter intercellular junctions and a more robust barrier.

-

Permeability Assay: A fluorescently-labeled, high-molecular-weight dextran (e.g., FITC-dextran) is added to the apical chamber. After incubation, the amount of dextran that has passed through the cell layer into the basolateral chamber is quantified, with lower amounts indicating higher barrier integrity.

-

-

Histological Analysis: At the end of the experiment, transwell membranes are fixed, sectioned, and stained (e.g., with H&E) to visualize and measure the thickness of the epithelial layer.

Ex Vivo Cytokine Profiling from Patient Samples

This protocol describes a general workflow for measuring cytokine changes in response to this compound using samples from patients with chronic respiratory disease.[8][25]

Methodology:

-

Sample Collection: Collect relevant biological samples from patients before and after a course of this compound treatment. Common samples include induced sputum, BAL fluid, or peripheral blood.

-

Sample Processing:

-

Sputum: Select sputum plugs and process with a mucolytic agent like dithiothreitol (DTT). Centrifuge to separate the supernatant (sol phase) from cells.

-

BAL Fluid: Centrifuge to pellet cells and collect the supernatant.

-

Blood: Process to isolate serum, plasma, or peripheral blood mononuclear cells (PBMCs).

-

-

Cytokine Quantification: Use the processed supernatant/serum for cytokine analysis. A multiplex immunoassay (e.g., Luminex-based cytometric bead array) is highly efficient for simultaneously quantifying a panel of cytokines (e.g., IL-6, IL-8, IL-10, TNF-α, TNFR2). Alternatively, specific cytokines can be measured using individual Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: Compare the cytokine concentrations in pre-treatment samples to post-treatment samples to determine the in vivo effect of this compound.

Conclusion

The anti-inflammatory properties of this compound are extensive and clinically significant, positioning it as a valuable disease-modifying agent in the management of chronic respiratory diseases. Its ability to modulate fundamental inflammatory processes—from inhibiting key signaling pathways like NF-κB and MAPK to altering the function of macrophages, neutrophils, and epithelial cells—provides a strong rationale for its long-term use in conditions characterized by persistent airway inflammation. The quantitative data from cellular, animal, and clinical studies consistently demonstrate a reduction in inflammatory markers and an improvement in clinical outcomes. For researchers and drug development professionals, understanding these detailed mechanisms is crucial for optimizing therapeutic strategies, identifying patient populations most likely to benefit, and developing next-generation immunomodulatory drugs for chronic respiratory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Immunomodulatory role of this compound: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The differential effects of this compound on the airway epithelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory Effects of this compound Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of this compound in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Systemic and functional effects of continuous this compound treatment in patients with severe chronic obstructive pulmonary disease and frequent exacerbations [frontiersin.org]

- 9. This compound increases phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Alters Macrophage Phenotype and Pulmonary Compartmentalization during Lung Infection with Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A multi-centre open-label two-arm randomised superiority clinical trial of this compound versus usual care in ambulatory COVID-19: study protocol for the ATOMIC2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Immunomodulatory indications of this compound in respiratory disease: a concise review for the clinician - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. This compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Subinhibitory Concentrations of this compound Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chronic this compound Use in Cystic Fibrosis and Risk of Treatment-Emergent Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]

- 20. This compound Increases Survival and Reduces Lung Inflammation in Cystic Fibrosis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Effect of this compound in Adults with Stable Neutrophilic COPD: A Double Blind Randomised, Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. publications.ersnet.org [publications.ersnet.org]

Unveiling the Antiviral Potential of Azithromycin Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a macrolide antibiotic, has garnered significant attention for its potential antiviral activities against a broad spectrum of RNA viruses. Beyond its well-established antibacterial properties, emerging evidence suggests that this compound modulates host immune responses and may directly interfere with viral replication cycles. This in-depth technical guide synthesizes the current understanding of this compound's antiviral potential, focusing on its effects against clinically relevant RNA viruses. It provides a comprehensive overview of the quantitative data from in vitro studies, details the experimental protocols used to evaluate its efficacy, and visualizes the key signaling pathways and experimental workflows involved. This document aims to serve as a valuable resource for researchers and professionals in the field of virology and drug development, facilitating further exploration into the therapeutic applications of this compound as an antiviral agent.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, responsible for a wide range of diseases including influenza, respiratory tract infections, and emerging infectious diseases such as those caused by Zika and Ebola viruses. The high mutation rates and rapid evolution of RNA viruses pose considerable challenges to the development of effective and durable antiviral therapies. In the quest for novel antiviral strategies, drug repurposing has emerged as a time- and cost-effective approach. This compound, a widely used macrolide antibiotic with a favorable safety profile, has shown promise as a repurposed drug with potential antiviral and immunomodulatory effects.[1][2][3] This guide delves into the scientific evidence supporting the antiviral activity of this compound against various RNA viruses, providing a detailed examination of its mechanisms of action, a compilation of its in vitro efficacy, and a practical overview of the experimental methodologies employed in its evaluation.

Mechanisms of Antiviral Action

The antiviral effects of this compound are believed to be multifactorial, involving both direct and indirect mechanisms. These include the enhancement of the host's innate antiviral defenses and potential interference with viral entry and replication processes.

Upregulation of the Interferon Response

A primary mechanism underlying this compound's antiviral activity is its ability to augment the production of type I and type III interferons (IFNs), which are critical components of the innate immune response to viral infections.[3][4] this compound has been shown to increase the expression of pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[3] These PRRs detect viral RNA and initiate a signaling cascade that leads to the production of interferons. The subsequent upregulation of interferon-stimulated genes (ISGs) establishes an antiviral state within the host cells, thereby inhibiting viral replication.[1][3]

Inhibition of NF-κB Signaling

Chronic inflammation can exacerbate viral pathogenesis. This compound has demonstrated immunomodulatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, thereby mitigating excessive inflammation.[5]

Interference with Viral Entry and Replication

Some studies suggest that this compound may directly interfere with the viral life cycle. For influenza A virus, it has been proposed that this compound blocks the internalization of the virus into host cells.[7][8] In the case of Zika virus, this compound appears to act at a late stage of the viral life cycle.[4] The precise molecular targets for these direct antiviral effects are still under investigation.

Quantitative In Vitro Efficacy of this compound

The antiviral activity of this compound has been quantified in numerous in vitro studies against a variety of RNA viruses. The following tables summarize the key efficacy data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | Cytopathic Effect | 2.12 | >100 | >47 | [9] |

Table 2: Antiviral Activity of this compound against Flaviviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Zika Virus | U87 (human glioblastoma) | Flow Cytometry | 2.1 - 5.1 | >50 | >9.8 - >23.8 | [10] |

| Zika Virus | Vero | Plaque Assay | ~6.59 | >100 | >15.2 | [4] |

Table 3: Antiviral Activity of this compound against Paramyxoviruses and Orthomyxoviruses

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A (H1N1) | A549 | Viral Replication | 68 | >100 | >1.47 | [11] |

| Rhinovirus 1B | Bronchial Epithelial Cells | RT-qPCR | ~10-50 | Not Reported | Not Reported | [12] |

| Rhinovirus 16 | Bronchial Epithelial Cells | RT-qPCR | ~50 | Not Reported | Not Reported | [12] |

Table 4: Antiviral Activity of this compound against Filoviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ebola Virus | Not Specified | Not Specified | 5.1 | >50 | >9.8 | [13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral potential.

Cell Viability Assay (MTT/MTS Assay)

This assay is crucial for determining the cytotoxic concentration of the drug, which is necessary for calculating the selectivity index.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[14][15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.[16]

-

Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a period that mirrors the antiviral assay (e.g., 24-72 hours).[16]

-

Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[14]

References

- 1. Antiviral effects of this compound: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. This compound for COVID-19: More Than Just an Antimicrobial? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Protects against Zika Virus Infection by Upregulating Virus-Induced Type I and III Interferon Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a 15-membered macrolide antibiotic, inhibits influenza A(H1N1)pdm09 virus infection by interfering with virus internalization process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. Clinical Pharmacology Perspectives on the Antiviral Activity of this compound and Use in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound in viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

Azithromycin's In Vitro Activity Against Bacterial Biofilms: A Technical Guide

Introduction

Bacterial biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1] These structures are notoriously resistant to conventional antibiotics and host immune responses, leading to persistent and chronic infections.[2][3] Azithromycin (AZM), a macrolide antibiotic, has demonstrated clinical efficacy in treating chronic infections, particularly those involving Pseudomonas aeruginosa in cystic fibrosis patients, at concentrations well below those required to kill planktonic bacteria.[2][4] This efficacy is largely attributed to its non-bactericidal, anti-biofilm properties.[5] This technical guide provides an in-depth overview of the in vitro activity of this compound against bacterial biofilms, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its assessment. It is intended for researchers, scientists, and drug development professionals working to combat biofilm-associated infections.

Mechanisms of Anti-Biofilm Activity

This compound's primary impact on biofilms in vitro is not through direct killing but by interfering with the complex systems that regulate biofilm formation and maturation. This activity is most pronounced at sub-minimal inhibitory concentrations (sub-MICs).[5][6]

A principal mechanism of this compound's anti-biofilm activity, particularly against P. aeruginosa, is the disruption of quorum sensing (QS), the cell-to-cell communication system that coordinates gene expression, including virulence and biofilm formation.[2][4][7]

-

Interference with QS Systems: this compound inhibits the las and rhl quorum-sensing systems in P. aeruginosa.[4] It appears to interfere with the synthesis of autoinducer molecules, specifically 3-oxo-C12-homoserine lactone (3-oxo-C12-HSL) and C4-HSL, which are the signaling molecules for the las and rhl systems, respectively.[8][9]

-

Downregulation of Virulence Factors: By disrupting QS, this compound treatment leads to a reduction in the production of multiple QS-regulated virulence factors, such as elastase and rhamnolipids, which are crucial for biofilm maturation and host tissue damage.[8][9]

-

Inhibition of Biofilm-Related Genes: Studies have shown that this compound can inhibit the transcription of genes essential for the biofilm matrix, such as the pel genes in P. aeruginosa, by suppressing the las QS signaling system.[4]

The biofilm matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural integrity and protection. This compound has been shown to inhibit the production of key matrix components.

-

In mucoid strains of P. aeruginosa, this compound significantly inhibits the production of alginic acid at concentrations as low as 1/256 of the MIC.[5]

-

For non-mucoid strains, it reduces the production of other exopolysaccharides at concentrations of 1/16 MIC or greater.[5]

-

A combination of this compound with rhamnolipid in a nanomicelle formulation (AZI@RHL) was found to reduce polysaccharide and protein components of mature S. aureus biofilms more effectively than this compound alone.[3]

Bacterial motility is often a prerequisite for initial surface attachment and biofilm formation. This compound can reduce swarming and twitching motility in P. aeruginosa.[1][2] Furthermore, in bacteria like Staphylococcus xylosus, this compound has been shown to alter the expression of proteins involved in crucial metabolic pathways, such as the L-histidine biosynthesis pathway, which is implicated in biofilm formation.[1][10]

Quantitative Assessment of Anti-Biofilm Efficacy

The effectiveness of this compound varies significantly depending on the bacterial species, the strain, and whether it is used to prevent biofilm formation or eradicate an established biofilm. Generally, it is far more potent at preventing biofilm formation.[4][11]

Table 1: In Vitro Activity of this compound Against Pseudomonas aeruginosa Biofilms

| Strain | Metric | Concentration (µg/mL) | Comments | Reference |

|---|---|---|---|---|

| P. aeruginosa PAO1 | BPC₅₀ | 0.122 | Biofilm Preventive Concentration (50% inhibition). | [4][11] |

| P. aeruginosa PAO1 | MBEC₅₀ | 7.49 | Minimum Biofilm Eradication Concentration (50% eradication). | [4][11] |

| P. aeruginosa PAO1 | MIC | 16 | Minimum Inhibitory Concentration. | [12] |

| P. aeruginosa PAO1 | MBEC | >128 | Minimum Biofilm Eradication Concentration. | [12] |

| CF Isolates | MIC | 64 - 512 | High MICs observed against clinical isolates from CF patients. | [13] |

| CF Isolates | MBC | 512 - 2048 | Minimum Bactericidal Concentration. | [13] |

| CF Isolates | MBIC | 8 - 64 | Minimal Biofilm Inhibitory Concentration at sub-MIC levels. | [13] |

| Mucoid Strain | - | ≥ 1/256 MIC | Concentration that inhibits alginic acid production. | [5] |

| Non-mucoid Strain | - | ≥ 1/16 MIC | Concentration that inhibits exopolysaccharide production. |[5] |

Table 2: In Vitro Activity of this compound Against Staphylococcus spp. Biofilms

| Strain | Metric | Concentration | Comments | Reference |

|---|---|---|---|---|

| MRSA | MIC | 32 - 64 µg/mL | MIC range for Methicillin-Resistant S. aureus. | [14][15] |

| MRSA | - | 1/2 & 1/4 MIC | Sub-MICs causing significant biofilm reduction. | [14] |

| S. xylosus | MIC | 0.5 µg/mL | Minimum Inhibitory Concentration. | [1] |

| S. xylosus | - | 1/2 to 1/16 MIC | Sub-MICs showing dose-dependent biofilm inhibition. | [1] |

| S. aureus | MIC | 32 µg/mL | MIC of free this compound. | [3] |

| S. aureus | Biofilm Reduction | - | 15.9% biomass reduction by free AZI. | [3] |

| S. aureus | Biofilm Reduction | - | 48.2% biomass reduction by AZI@RHL nanomicelles. |[3] |

Table 3: In Vitro Activity of this compound Against Other Bacterial Biofilms

| Strain | Metric | Concentration | Comments | Reference |

|---|---|---|---|---|

| N. haemophilus influenzae | - | Sub-MIC | Decreased biomass and thickness in both forming and established biofilms. | [6] |

| Uropathogenic E. coli | MBEC | 512 - 2048 µg/mL | MBEC values were 16 to 256 times greater than MBC values. | [16] |

| Uropathogenic E. coli | - | Sub-MIC | Sub-MIC concentrations did not inhibit biofilm formation. |[16] |

Experimental Protocols for In Vitro Biofilm Assessment

Standardized protocols are essential for evaluating and comparing the anti-biofilm activity of compounds like this compound. The static microtiter plate assay is the most common method for high-throughput screening.

This assay measures the ability of a compound to prevent the initial formation of a biofilm.

-

Preparation: A mid-exponential phase bacterial culture is diluted in a suitable growth medium (e.g., Tryptic Soy Broth) to a standardized optical density (e.g., OD₅₉₅ of 0.1).[1]

-